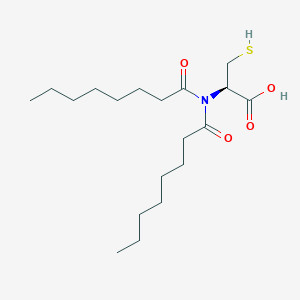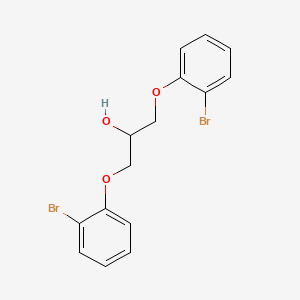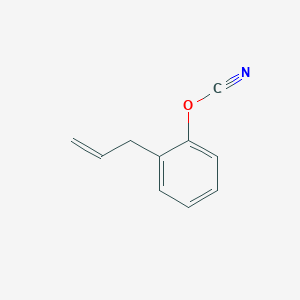
2-(Prop-2-en-1-yl)phenyl cyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Prop-2-en-1-yl)phenyl cyanate is an organic compound that belongs to the class of cyanate esters. Cyanate esters are known for their high thermal stability, low moisture absorption, and excellent dielectric properties, making them valuable in various industrial applications. This compound features a phenyl ring substituted with a prop-2-en-1-yl group and a cyanate functional group, which contributes to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Prop-2-en-1-yl)phenyl cyanate typically involves the reaction of phenol derivatives with cyanogen halides. One common method is the reaction of 2-(Prop-2-en-1-yl)phenol with cyanogen chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like acetone at low temperatures to prevent side reactions .
Industrial Production Methods
On an industrial scale, the production of cyanate esters, including this compound, involves similar synthetic routes but with optimized conditions for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality cyanate esters .
Análisis De Reacciones Químicas
Types of Reactions
2-(Prop-2-en-1-yl)phenyl cyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyanate group to amines or other functional groups.
Substitution: The cyanate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include oxides, amines, and various substituted derivatives, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-(Prop-2-en-1-yl)phenyl cyanate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of 2-(Prop-2-en-1-yl)phenyl cyanate involves its ability to undergo polymerization reactions. The cyanate group can participate in cyclotrimerization reactions, forming triazine rings that contribute to the compound’s stability and performance in high-temperature applications. Additionally, its derivatives can interact with biological targets, such as enzymes, through various binding interactions .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Prop-2-en-1-yl)phenyl isocyanate
- 2-(Prop-2-en-1-yl)phenyl carbamate
- 2-(Prop-2-en-1-yl)phenyl urea
Uniqueness
2-(Prop-2-en-1-yl)phenyl cyanate is unique due to its cyanate functional group, which imparts distinct chemical reactivity and stability compared to similar compounds. Its ability to form high-performance polymers through cyclotrimerization reactions sets it apart from other related compounds .
Propiedades
Número CAS |
143304-63-6 |
|---|---|
Fórmula molecular |
C10H9NO |
Peso molecular |
159.18 g/mol |
Nombre IUPAC |
(2-prop-2-enylphenyl) cyanate |
InChI |
InChI=1S/C10H9NO/c1-2-5-9-6-3-4-7-10(9)12-8-11/h2-4,6-7H,1,5H2 |
Clave InChI |
VQUUFHFIBOOLBF-UHFFFAOYSA-N |
SMILES canónico |
C=CCC1=CC=CC=C1OC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Hydroxy-1a-methyl-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione](/img/structure/B12563080.png)
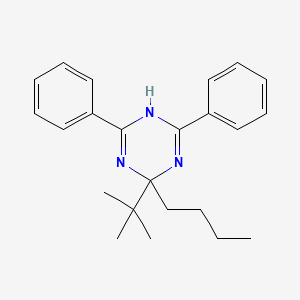
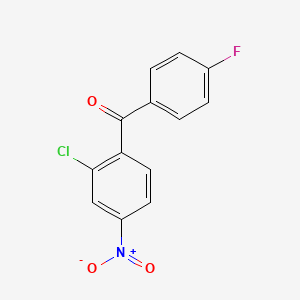
![Tert-butyl[(5-iodopent-4-EN-1-YL)oxy]diphenylsilane](/img/structure/B12563104.png)
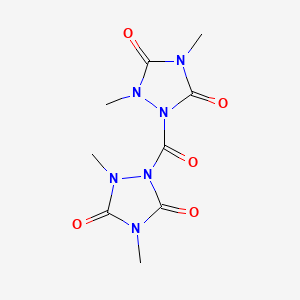
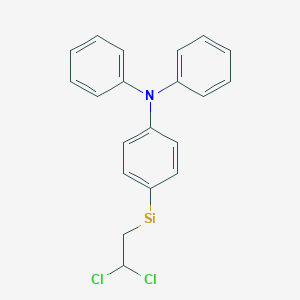
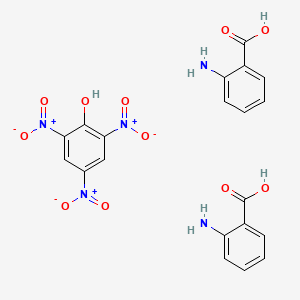
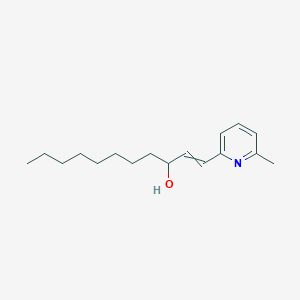
![N-{5-[Bis(4-methoxyphenyl)(phenyl)methoxy]pentyl}phosphoramidic acid](/img/structure/B12563134.png)
![1-(5,5,6-Trimethylbicyclo[2.2.1]heptan-2-yl)cyclohexan-1-ol](/img/structure/B12563149.png)
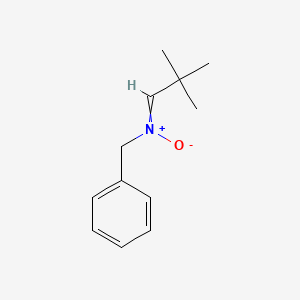
![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid](/img/structure/B12563172.png)
